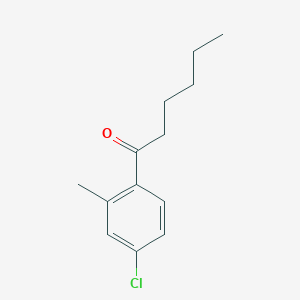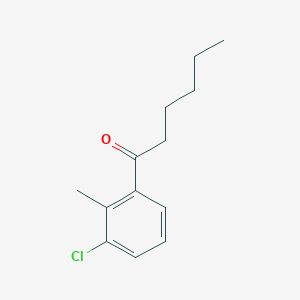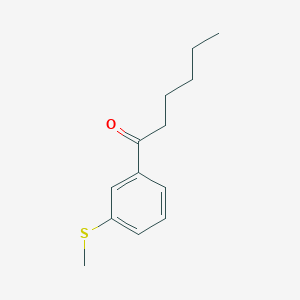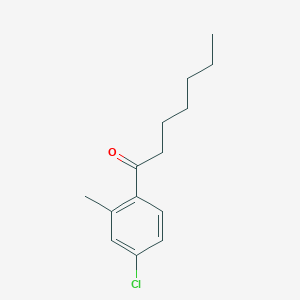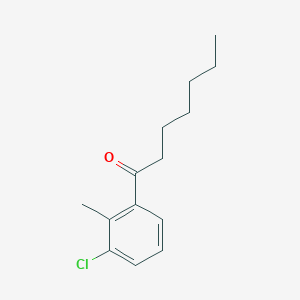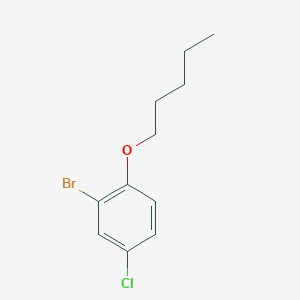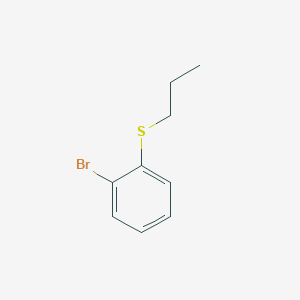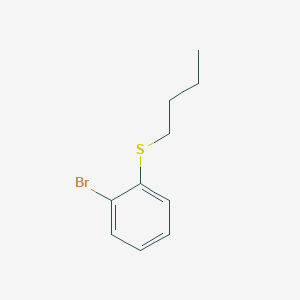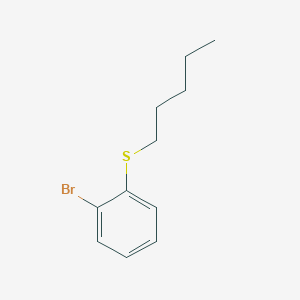
1-Bromo-3-n-hexylthiobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-n-hexylthiobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexylthio group. This compound is part of the broader class of aryl bromides, which are commonly used as intermediates in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-n-hexylthiobenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Introduction of Hexylthio Group: The brominated benzene derivative is then reacted with hexylthiol in the presence of a base to introduce the hexylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.
Catalytic Processes: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-hexylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The hexylthio group can undergo oxidation to form sulfoxides or sulfones.
Addition Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Electrophilic Aromatic Substitution: Uses electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Addition Products: Halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-n-hexylthiobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-n-hexylthiobenzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to participate in various organic transformations. The hexylthio group can undergo oxidation, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Bromo-3-n-hexylthiobenzene can be compared with other similar compounds such as:
Bromobenzene: Lacks the hexylthio group, making it less versatile in certain reactions.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of the hexylthio group, leading to different reactivity and applications.
1-Bromo-3-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the hexylthio group, which provide a combination of reactivity and versatility not found in simpler aryl bromides.
Properties
IUPAC Name |
1-bromo-3-hexylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrS/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPOAVYYBMSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

